The compound is cataloged under CAS Number 691868-88-9 and is primarily synthesized for research purposes. It belongs to the imidazo[1,2-a][1,8]naphthyridine family, which is known for its diverse pharmacological properties. The incorporation of the oxadiazole moiety enhances its biological profile by potentially improving solubility and bioavailability .
The synthesis of 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine typically involves several key steps:
The molecular structure of 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine can be described as follows:
The three-dimensional conformation can be analyzed using computational methods to predict its interactions with biological targets .
The compound engages in various chemical reactions that can be categorized as follows:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine involves several pathways:
Understanding these mechanisms requires further investigation through in vitro and in vivo studies to elucidate specific targets within cellular pathways .
The physical and chemical properties of 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine include:
These properties are critical for determining the compound's suitability for various applications in drug formulation and delivery systems .
The applications of 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine span several fields:
Continued research into this compound could lead to significant advancements in therapeutic strategies against challenging diseases .
The synthesis of 8-(1,3,4-oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine requires meticulous multi-step strategies to assemble the complex polyheterocyclic architecture. The foundational imidazo[1,2-a][1,8]naphthyridine core is typically constructed via cyclocondensation reactions between functionalized naphthyridine precursors and α-halo carbonyl compounds. A critical intermediate involves the introduction of reactive handles at the C8 position (often bromo or carboxylic acid groups) to enable subsequent coupling with the 1,3,4-oxadiazole moiety [1] [8].
The 8-carboxylic acid derivative (2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid) serves as a key synthetic pivot, available commercially for research-scale synthesis [3]. This carboxylic acid undergoes hydrazide formation followed by cyclodehydration with orthoesters or cyanogen bromide to install the 1,3,4-oxadiazole ring. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 8-bromo-naphthyridine intermediates and pre-formed oxadiazolyl boronic esters offers regioselective control. The trifluoromethyl groups are typically introduced early in the synthesis via:
Table 1: Key Synthetic Intermediates for Target Compound Synthesis
Intermediate | Function | Coupling Method |
---|---|---|
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid | Oxadiazole precursor | Cyclodehydration |
5-Bromo-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine | Oxadiazole precursor | Suzuki coupling |
2-(Tributylstannyl)-1,3,4-oxadiazole | Coupling partner | Stille coupling |
The 1,3,4-oxadiazole ring at C8 serves as a critical bioavailability modulator through multifaceted physicochemical effects. As a hydrogen-bond acceptor domain, this electron-deficient heterocycle enhances target engagement with viral enzymes through dipole-dipole interactions and π-stacking with aromatic residues in binding pockets. Computational analyses indicate the oxadiazole nitrogen atoms form key hydrogen bonds with HCV NS5A catalytic residues (bond lengths: 2.8-3.2 Å), explaining the significant potency improvement over carboxylate or bromo analogues [1] [2].
Physiologically, the oxadiazole's balanced lipophilicity (π-value ~0.9) counteracts the extreme hydrophobicity imparted by the bis(trifluoromethyl) groups, yielding optimal partition coefficients (calculated logP = 3.2 ± 0.3). This balance facilitates:
Table 2: Physicochemical Properties of C8-Substituted Analogues
C8 Substituent | logP | Topological PSA (Ų) | H-bond Acceptors |
---|---|---|---|
1,3,4-Oxadiazol-2-yl | 3.2 | 48.7 | 5 |
Carboxylic acid | 2.1 | 78.3 | 4 |
Bromo | 3.8 | 16.5 | 2 |
Methyl | 4.1 | 24.8 | 3 |
The strategic placement of two trifluoromethyl groups at C2 and C4 creates a synergistic electronic and steric environment essential for antiviral efficacy. Quantum mechanical calculations reveal these strong electron-withdrawing groups reduce the electron density of the naphthyridine core (HOMO energy: -7.3 eV), enhancing:
Positional effects are profound: C2/C4-disubstitution demonstrates superior pharmacokinetics over mono-trifluoromethyl analogues. The C4-CF₃ group particularly influences plasma clearance rates, with 4-des-trifluoromethyl analogues showing 5-fold increased hepatic extraction. Molecular dynamics simulations indicate the C2-CF₃ group occupies a hydrophobic viral pocket lined with Leu31, Val48, and Leu151 residues in NS5A, forming van der Waals contacts contributing -3.2 kcal/mol binding energy. This positioning also shields the imidazole ring from nucleophilic attack, reducing metabolic degradation in hepatocytes [1] [8] [3].
Pharmacokinetically, the bis(trifluoromethyl) motif extends elimination half-life (t₁/₂β = 7.2 h vs. 2.1 h for non-fluorinated analogues) and maintains therapeutic concentrations >90% over 12 hours post-administration. The combination of steric bulk and high electronegativity creates a "metabolic shield" effect, reducing CYP-mediated deactivation while maintaining aqueous solubility through attenuated crystallization tendencies [3].
SAR studies reveal that the integration of 1,3,4-oxadiazole at C8 with bis(trifluoromethyl) groups at C2/C4 represents a breakthrough in anti-HCV heterocyclic design. When compared to structurally related compounds:
Critical SAR limitations emerged from this chemotype:
The breakthrough resides in the synergistic combination of pharmacophores: The oxadiazole acts as a bioisostere for carboxylic acid/carboxamide groups with superior drug-like properties, while the bis(trifluoromethyl)-imidazonaphthyridine core provides optimal geometry for deep binding pocket penetration. This combination achieves selectivity indices >40 against Huh7 replicon cells, outperforming ribavirin (SI=0.42) though still below interferon-α (SI=11.3) in standardized assays [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3